1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone
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Overview
Description
1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C11H13NO4 It is a derivative of acetophenone, featuring a nitro group, an ethyl group, and a methoxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 4-ethyl-5-methoxyacetophenone. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Reduction: 1-(4-Ethyl-5-methoxy-2-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-Carboxy-5-methoxy-2-nitrophenyl)ethanone.
Scientific Research Applications
1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to various pharmacological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar structure but with an additional methoxy group.
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone: Similar structure but with a hydroxy group instead of an ethyl group.
Uniqueness
1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the nitro, methoxy, and ethyl groups provides a distinct set of properties that can be exploited in various applications.
Properties
CAS No. |
947691-66-9 |
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Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1-(4-ethyl-5-methoxy-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C11H13NO4/c1-4-8-5-10(12(14)15)9(7(2)13)6-11(8)16-3/h5-6H,4H2,1-3H3 |
InChI Key |
LJVXEHAXEWSOKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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